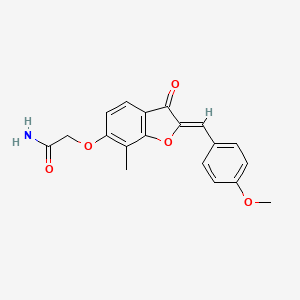

(Z)-2-((2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide

Description

The compound “(Z)-2-((2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide” features a benzofuran core substituted with a 4-methoxybenzylidene group at position 2, a methyl group at position 7, and an acetamide moiety linked via an ether bond at position 5. The Z-configuration of the benzylidene double bond is critical for its stereoelectronic properties, influencing molecular interactions and biological activity . Its synthesis likely involves Knoevenagel condensation of a substituted benzaldehyde with a benzofuran precursor, followed by functionalization of the acetamide group .

Properties

IUPAC Name |

2-[[(2Z)-2-[(4-methoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl]oxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5/c1-11-15(24-10-17(20)21)8-7-14-18(22)16(25-19(11)14)9-12-3-5-13(23-2)6-4-12/h3-9H,10H2,1-2H3,(H2,20,21)/b16-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIEXVYMOMLQSEX-SXGWCWSVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)OC)C2=O)OCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)OC)/C2=O)OCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-((2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide is a complex organic compound that has garnered attention in scientific research due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects, particularly focusing on its anti-inflammatory and anticancer properties.

Structural Characteristics

The compound features a benzofuran moiety and an acetamide functional group , which contribute to its unique biological activities. The structural formula can be summarized as follows:

- Molecular Formula : C19H17NO5

- Molecular Weight : 339.347 g/mol

- IUPAC Name : 2-[[(2Z)-2-[(4-methoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl]oxy]acetamide

These components suggest a potential for various chemical reactivity and interactions within biological systems.

Synthesis

The synthesis of this compound typically involves multistep organic synthesis techniques. Key methods may include:

- Condensation Reactions : To form the benzylidene moiety.

- Acetylation : To introduce the acetamide group.

- Purification Techniques : Such as recrystallization or chromatography to achieve high purity.

Anti-inflammatory Properties

Preliminary studies indicate that this compound may exhibit significant anti-inflammatory activities. Related compounds with similar structures have been shown to inhibit matrix metalloproteinases (MMPs), which play a crucial role in inflammatory processes . The following table summarizes the findings related to anti-inflammatory activity:

| Compound | Activity | Mechanism |

|---|---|---|

| (Z)-2-(4-methoxybenzylidene)-7-methyl-benzofuran | Inhibits MMPs | Reduces inflammation |

| Benzofuran Derivatives | Anti-inflammatory | Inhibits LOXs |

Anticancer Activity

In vitro studies have demonstrated that compounds structurally similar to this compound possess antiproliferative effects against various cancer cell lines, including MIAPACA (pancreatic), HeLa (cervical), and MDA-MB-231 (breast) . The following table presents data from these studies:

| Cell Line | Compound Tested | IC50 Value (µM) | Remarks |

|---|---|---|---|

| MIAPACA | 8g | 10 | Significant antiproliferative |

| HeLa | 8i | 15 | Moderate activity |

| MDA-MB-231 | 8g | 12 | Effective against proliferation |

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in inflammatory pathways and cancer cell proliferation.

- Interaction with Biological Targets : Binding affinity studies are essential for understanding how this compound interacts with specific receptors or enzymes in biological systems.

Scientific Research Applications

(Z)-2-((2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide is a chemical compound with a benzofuran moiety and an acetamide functional group, making it potentially useful in scientific research. Research into its applications is ongoing, particularly in medicinal chemistry.

Potential Applications

- Anti-inflammatory and anticancer contexts Preliminary studies suggest that this compound may possess anti-inflammatory and anticancer properties.

- Inhibiting matrix metalloproteinases Assays on similar compounds have demonstrated the ability to inhibit matrix metalloproteinases, enzymes involved in inflammatory processes.

- Neuroprotective agents Benzofuran derivatives have been noted for their potential as neuroprotective agents and as inhibitors of acetylcholinesterase, suggesting this compound might share similar bioactive properties.

Interaction Studies

Interaction studies often focus on the compound's binding affinity to biological targets, employing techniques such as:

- Spectroscopy

- X-ray crystallography

- Molecular docking These methods are crucial for understanding the mechanism of action and optimizing the compound’s pharmacological properties.

Structural Analogues

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methoxybenzaldehyde | Contains methoxy and aldehyde groups | Precursor for many organic syntheses |

| Benzofuran Derivatives | Share the benzofuran core | Known for anti-inflammatory properties |

| Acetamides | General class including substitutions | Diverse biological activities, including analgesic effects |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Benzylidene Substituents

The benzylidene moiety is a key structural determinant. Modifications here alter electronic, steric, and solubility profiles:

*Estimated based on structural similarity to .

- Solubility : The acetamide group in the target compound improves water solubility relative to ester derivatives (e.g., –13), which have higher logP values (~5.2) due to ester groups .

Functional Analogues with Heterocyclic Cores

Compounds with different heterocyclic cores but similar substituents highlight scaffold-dependent bioactivity:

- Thiazolo-pyrimidines (): These compounds share benzylidene and cyano groups but lack the acetamide functionality. Their synthesis via acetic anhydride/sodium acetate reflux suggests shared synthetic pathways with the target compound .

- Coumarin-acetohydrazides (): The acetohydrazide group may confer similar hydrogen-bonding capacity to the acetamide in the target compound, though coumarin’s planar structure differs from benzofuran’s fused ring system .

Pharmacological Potential and Hydrogen-Bonding Patterns

- Hydrogen Bonding: The acetamide group in the target compound acts as both donor (–NH₂) and acceptor (C=O), facilitating interactions with biological targets (e.g., enzymes or receptors) . This contrasts with ester derivatives (–13), which lack H-bond donors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing (Z)-2-((2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide?

- Methodology : Synthesis typically involves a multi-step approach:

- Step 1 : Formation of the benzofuran core via cyclization of substituted phenols with malonic acid derivatives.

- Step 2 : Knoevenagel condensation with 4-methoxybenzaldehyde to introduce the benzylidene moiety, requiring anhydrous conditions and catalysts like piperidine .

- Step 3 : Etherification to attach the acetamide group via nucleophilic substitution (e.g., using bromoacetamide in DMF with K₂CO₃ as base) .

- Critical parameters : Solvent choice (e.g., ethanol for condensation steps), temperature control (60–80°C for cyclization), and inert atmosphere to prevent oxidation .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 6.8–7.5 ppm (aromatic protons), δ 5.2–5.8 ppm (Z-configuration olefinic protons), and δ 3.8 ppm (methoxy group) confirm stereochemistry and substitution patterns .

- ¹³C NMR : Carbonyl signals at δ 170–190 ppm (3-oxo group, acetamide) .

Q. What are the common chemical reactions involving the acetamide and benzylidene groups in this compound?

- Acetamide reactivity : Hydrolysis under acidic/basic conditions yields acetic acid derivatives. Use controlled pH (e.g., HCl/NaOH) and monitor via TLC .

- Benzylidene group : Susceptible to photoisomerization (Z→E). UV-Vis spectroscopy tracks changes; reactions should be conducted in dark conditions to retain configuration .

Advanced Research Questions

Q. How does the Z-configuration of the benzylidene moiety influence biological activity and intermolecular interactions?

- Stereochemical impact : The Z-configuration enhances π-π stacking with aromatic residues in enzyme active sites, as shown in docking studies with cyclooxygenase-2 (COX-2) .

- Hydrogen bonding : The methoxy group participates in C–H···O interactions, stabilizing crystal packing (graph-set analysis: R₂²(8) motifs) .

Q. How can researchers resolve contradictions in solubility and stability data across studies?

- Contradiction analysis :

- Solubility : Discrepancies arise from solvent polarity (e.g., DMSO vs. ethanol). Use Hansen solubility parameters (HSPs) to predict optimal solvents .

- Stability : Degradation under UV light (observed via HPLC) suggests the need for amber glassware and antioxidant additives (e.g., BHT) during storage .

Q. What experimental strategies are recommended for identifying biological targets of this compound?

- Target deconvolution :

- Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .

- Microscale thermophoresis (MST) : Quantify binding affinity (Kd) with fluorescently labeled enzymes (e.g., kinases, proteases) .

Q. How can computational methods complement experimental studies of this compound?

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to explain redox behavior observed in cyclic voltammetry .

- Molecular Dynamics (MD) : Simulates membrane permeability (logP ~2.8) and interactions with lipid bilayers, guiding formulation for cellular uptake .

Methodological Tables

Table 1 : Key Synthetic Parameters for Optimized Yield

| Step | Catalyst/Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Benzofuran cyclization | H₂SO₄/EtOH | 80°C | 72 | |

| Knoevenagel condensation | Piperidine/DCM | RT | 85 | |

| Acetamide coupling | K₂CO₃/DMF | 60°C | 68 |

Table 2 : Spectroscopic Signatures for Structural Validation

| Technique | Key Peaks/Signals | Functional Group Confirmed | Reference |

|---|---|---|---|

| ¹H NMR | δ 5.6 ppm (1H, d, J=12 Hz) | Z-olefin | |

| HRMS | [M+H]⁺ = 394.1284 (Δ < 2 ppm) | Molecular formula | |

| IR | 1680 cm⁻¹ (C=O stretch) | 3-Oxo group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.